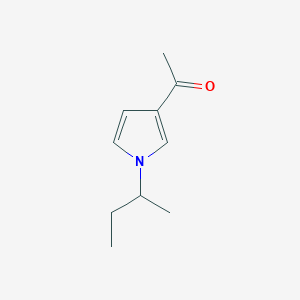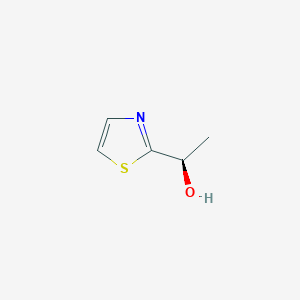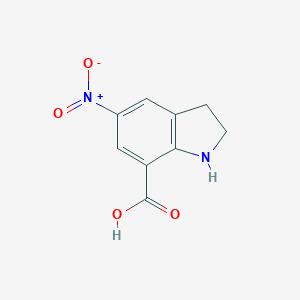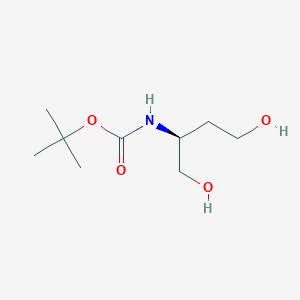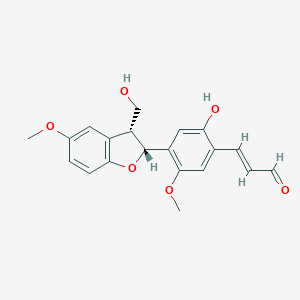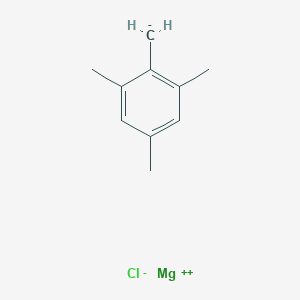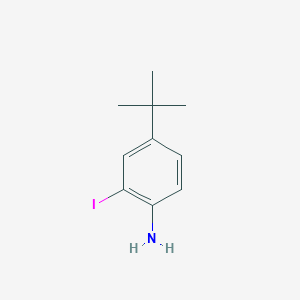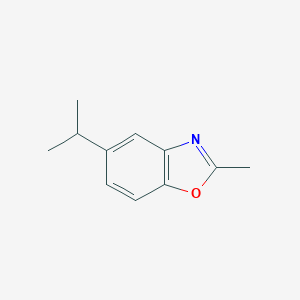![molecular formula C10H13NO B144016 1-[3-(Ethylamino)phenyl]ethanone CAS No. 134812-13-8](/img/structure/B144016.png)
1-[3-(Ethylamino)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Ethylamino)phenyl]ethanone, also known as Ethylphenidate, is a synthetic stimulant drug that is structurally similar to methylphenidate (Ritalin). It is commonly used as a research chemical and has been found to have potential applications in the field of neuroscience and pharmacology.
Mécanisme D'action
1-[3-(Ethylamino)phenyl]ethanone acts as a dopamine and norepinephrine reuptake inhibitor, similar to methylphenidate. It increases the levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and motivation.
Effets Biochimiques Et Physiologiques
1-[3-(Ethylamino)phenyl]ethanone has been found to have similar effects to methylphenidate, including increased heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(Ethylamino)phenyl]ethanone has several advantages for lab experiments, including its availability, affordability, and ease of synthesis. However, it also has limitations, including its potential for abuse and lack of long-term safety data.
Orientations Futures
There are several future directions for research on 1-[3-(Ethylamino)phenyl]ethanone, including investigating its effects on other neurotransmitter systems, such as serotonin and gamma-aminobutyric acid (GABA). It could also be used to study the effects of stimulants on cognitive performance and behavior in different populations, such as individuals with attention deficit hyperactivity disorder (ADHD) or substance use disorders. Additionally, further research could be done to investigate the long-term safety and potential for abuse of 1-[3-(Ethylamino)phenyl]ethanone.
Méthodes De Synthèse
1-[3-(Ethylamino)phenyl]ethanone can be synthesized through a multi-step process starting with the reaction of 3-bromopropiophenone with ethylamine to form 1-(3-bromo-phenyl)-propan-1-one. This intermediate is then reacted with zinc and acetic acid to form the final product, 1-[3-(Ethylamino)phenyl]ethanone.
Applications De Recherche Scientifique
1-[3-(Ethylamino)phenyl]ethanone has been found to have potential applications in the field of neuroscience and pharmacology. It has been used in research studies to investigate its effects on dopamine and norepinephrine transporters, which are involved in the regulation of mood, attention, and motivation. It has also been used to study the effects of stimulants on the brain and behavior.
Propriétés
Numéro CAS |
134812-13-8 |
|---|---|
Nom du produit |
1-[3-(Ethylamino)phenyl]ethanone |
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-[3-(ethylamino)phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-11-10-6-4-5-9(7-10)8(2)12/h4-7,11H,3H2,1-2H3 |
Clé InChI |
YWBGBYNNEZUEPI-UHFFFAOYSA-N |
SMILES |
CCNC1=CC=CC(=C1)C(=O)C |
SMILES canonique |
CCNC1=CC=CC(=C1)C(=O)C |
Synonymes |
Ethanone, 1-[3-(ethylamino)phenyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



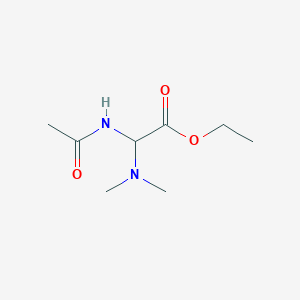
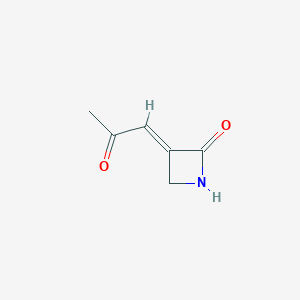
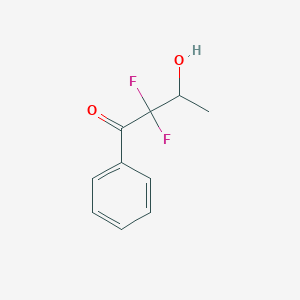
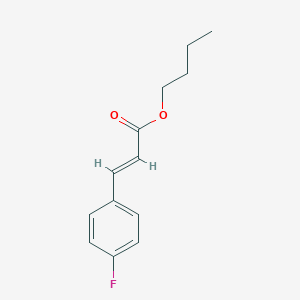
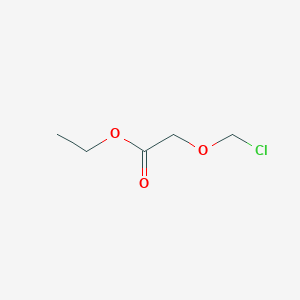
![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)
